molecular formula C6H5BrFNO2S B1407830 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine CAS No. 1446002-35-2

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Cat. No.: B1407830
CAS No.: 1446002-35-2
M. Wt: 254.08 g/mol
InChI Key: WWDRCENTMVWGSB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine: is a heterocyclic organic compound with the molecular formula C6H5BrFNO2S . It is characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These molecular interactions can lead to changes in cellular processes, such as altered metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important considerations in the context of therapeutic applications and toxicity studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(methylsulfonyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various sulfone or sulfide derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropyridine
  • 3-Fluoro-2-(methylsulfonyl)pyridine
  • 5-Bromo-2-(methylsulfonyl)pyridine

Uniqueness

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is unique due to the combination of bromine, fluorine, and methylsulfonyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRCENTMVWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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